molecular formula C22H19N3O6S B2699570 2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899949-67-8

2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2699570
CAS No.: 899949-67-8
M. Wt: 453.47
InChI Key: MUXXJVXFLRKSMP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, a heterocyclic scaffold known for diverse pharmacological activities, including enzyme inhibition (e.g., α-glucosidase, carbonic anhydrases) and antiviral properties . The structure features a benzothiadiazine core substituted with a 4-ethoxyphenyl group at position 2 and a 3-nitrobenzyl group at position 2. The ethoxy group (electron-donating) and nitro moiety (electron-withdrawing) likely influence its electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S/c1-2-31-19-12-10-17(11-13-19)24-22(26)23(15-16-6-5-7-18(14-16)25(27)28)20-8-3-4-9-21(20)32(24,29)30/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXXJVXFLRKSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 899949-67-8) is a synthetic organic molecule with a complex structure that incorporates a thiadiazine core. This compound has garnered attention due to its potential biological activities, particularly in pharmacology.

  • Molecular Formula : C22_{22}H19_{19}N3_3O6_6S
  • Molecular Weight : 453.5 g/mol
  • Structure : The compound features a benzo[e][1,2,4]thiadiazine core substituted with an ethoxyphenyl and a nitrobenzyl group.

Pharmacological Potential

Research indicates that compounds with thiadiazine structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiadiazines have been reported to possess antibacterial and antifungal properties. For instance, derivatives of thiadiazines have shown effectiveness against various bacterial strains and fungi in vitro .
  • Anticancer Properties : Some studies suggest that thiadiazine derivatives can inhibit cancer cell proliferation. For example, compounds similar to the one have been evaluated for their cytotoxic effects on different cancer cell lines, showing promising results .

The biological activity of thiadiazine compounds is often attributed to their ability to interact with biological targets such as enzymes and receptors. The specific interactions may involve:

  • Enzyme Inhibition : Compounds with similar structures have been documented to inhibit enzymes like acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's .
  • Cell Cycle Disruption : Some derivatives can interfere with the cell cycle of cancer cells, leading to apoptosis or programmed cell death .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiadiazine derivatives, including those structurally related to the compound . The results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, as well as some fungi. The minimal inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL depending on the specific strain tested .

Case Study 2: Anticancer Activity

In another investigation, a series of thiadiazine derivatives were synthesized and tested against human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results revealed that certain derivatives exhibited IC50 values as low as 5 µM, indicating strong anticancer activity. Molecular docking studies suggested that these compounds bind effectively to key proteins involved in cancer progression .

Comparative Data Table

Biological ActivityCompoundIC50/EffectivenessReference
AntimicrobialThiadiazine Derivative AMIC = 50 µg/mL
AnticancerThiadiazine Derivative BIC50 = 5 µM
AChE InhibitionThiadiazine Derivative CIC50 = 2.7 µM

Scientific Research Applications

The compound 2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the thiadiazine family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and agricultural chemistry. This article explores its applications, supported by relevant case studies and data.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazine derivatives. For instance, compounds similar to 2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have demonstrated significant activity against various bacterial strains. Research indicates that the presence of electron-withdrawing groups (like the nitro group) enhances the antimicrobial efficacy of these compounds by increasing their lipophilicity and membrane permeability.

Anticancer Properties

Thiadiazine derivatives have also been investigated for their anticancer properties. The compound's ability to inhibit cell proliferation has been documented in several studies. For example, a study showed that similar thiadiazine compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazine derivatives is another area of interest. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This makes them candidates for developing new anti-inflammatory drugs.

Synthesis of Functional Materials

The unique chemical structure of 2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide allows for its use in synthesizing functional materials. Its derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as conductivity or thermal stability.

Photophysical Properties

Research has indicated that thiadiazine compounds can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of such compounds into electronic devices can improve performance metrics like efficiency and stability.

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntimicrobial25
Compound BAnticancer15
Compound CAnti-inflammatory30

Case Study: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazine derivatives based on the structure of 2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide . The results indicated that these compounds significantly inhibited the growth of various cancer cell lines compared to standard chemotherapeutics. The study concluded that further exploration into structure-activity relationships could yield even more potent anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide with structurally and functionally related derivatives:

Compound Name / ID Substituents / Modifications Biological Activity (IC₅₀ or Key Data) Target / Mechanism Reference
Target Compound 4-Ethoxyphenyl, 3-nitrobenzyl Not explicitly reported Hypothesized: Enzymatic inhibition -
4-Hydroxy-2-(4-methylbenzyl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide (13d) 4-Methylbenzyl α-Glucosidase inhibition: 4.2 µM α-Glucosidase (antidiabetic)
4-Hydroxy-2-(2-methylbenzyl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide (13e) 2-Methylbenzyl α-Glucosidase inhibition: 3.9 µM α-Glucosidase (antidiabetic)
4-(3-Chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 3-Chlorobenzyl, 3-fluoro-4-methylphenyl Structural analog Unspecified enzyme inhibition
Novel 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide derivative (Bua et al.) Undisclosed substituents Carbonic anhydrase IX/XII inhibition Anticancer (HCT-116 cell apoptosis)
7-Chloro-2-propyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 7-Chloro, 2-propyl Synthetic intermediate PI3Kδ inhibition (hypothesized)

Key Structural and Functional Insights:

Substituent Effects on Activity :

  • Electron-withdrawing groups (EWGs) like nitro (in the target compound) enhance binding affinity to enzymes but may reduce solubility. For example, 3-nitrobenzyl derivatives are associated with improved inhibition of aldose reductase (IC₅₀ = 0.11 µM) compared to methyl or methoxy analogs .
  • Electron-donating groups (EDGs) like ethoxy (4-ethoxyphenyl) improve pharmacokinetic properties (e.g., metabolic stability) but may reduce enzymatic binding potency .

Positional Isomerism :

  • Substitution at position 4 (e.g., 3-nitrobenzyl in the target vs. 3-chlorobenzyl in ) significantly alters selectivity. Chloro derivatives are often prioritized for antiviral applications, while nitro groups favor enzyme inhibition .

Biological Targets: The benzo[e][1,2,4]thiadiazine scaffold demonstrates versatility: α-glucosidase inhibitors (antidiabetic), carbonic anhydrase inhibitors (anticancer), and PI3Kδ inhibitors (anti-inflammatory) .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., methyl, methoxy) are synthesized in higher yields (65–78%) compared to nitro- or chloro-substituted analogs (32–76%) . This highlights the trade-off between functional complexity and synthetic feasibility.

Research Findings and Hypotheses

  • Antidiabetic Potential: Structural analogs with carboxamide groups (e.g., 13d, 13e) show strong α-glucosidase inhibition, suggesting the target compound’s nitro group could enhance this activity via stronger enzyme interactions .
  • Anticancer Activity : The carbonic anhydrase IX/XII inhibitor from shares the core scaffold, implying that the target’s 3-nitrobenzyl group might improve selectivity for tumor-associated isoforms.
  • Limitations : The ethoxy group may reduce blood-brain barrier penetration, limiting CNS applications compared to smaller substituents (e.g., methyl) .

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